molecular formula C25H18N2O3 B10876295 N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide

Katalognummer: B10876295
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: WEAGSQATUNXRTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with cyano and diphenyl groups, along with a phenoxyacetamide moiety, making it a subject of interest in chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactionsThe final step involves the formation of the phenoxyacetamide moiety through a reaction with phenoxyacetic acid under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted amides or ethers.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The cyano and phenoxyacetamide groups are believed to play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of cyano, diphenyl, and phenoxyacetamide groups makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C25H18N2O3

Molekulargewicht

394.4 g/mol

IUPAC-Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C25H18N2O3/c26-16-21-23(18-10-4-1-5-11-18)24(19-12-6-2-7-13-19)30-25(21)27-22(28)17-29-20-14-8-3-9-15-20/h1-15H,17H2,(H,27,28)

InChI-Schlüssel

WEAGSQATUNXRTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.